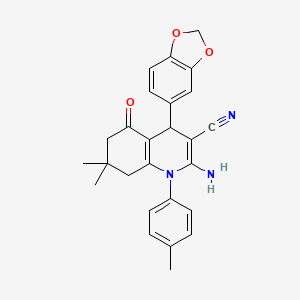![molecular formula C42H25N5O6 B11537816 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11537816.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features multiple benzoxazole and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic synthesis. The process may include:
Formation of Benzoxazole Groups: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Coupling Reactions: The benzoxazole groups are then coupled with phenyl groups using reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.
Formation of the Isoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Final Assembly: The final compound is assembled through amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or benzoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules and in the study of reaction mechanisms.
Biology: Potential use as a fluorescent probe due to the benzoxazole groups.
Medicine: Investigated for its potential as a therapeutic agent, possibly in cancer treatment or as an antimicrobial.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar compounds to N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}phenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide include other benzoxazole derivatives and isoindole-based compounds. These compounds may share similar structural features but differ in their specific functional groups, leading to variations in their chemical properties and applications. Examples include:
Benzoxazole: A simpler structure with applications in fluorescent probes and pharmaceuticals.
Isoindole Derivatives: Used in the synthesis of natural products and as intermediates in organic synthesis.
This outline provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C42H25N5O6 |
|---|---|
Molecular Weight |
695.7 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[4-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C42H25N5O6/c48-37(43-28-16-9-25(10-17-28)39-45-33-5-1-3-7-35(33)52-39)24-13-20-30(21-14-24)47-41(50)31-22-15-27(23-32(31)42(47)51)38(49)44-29-18-11-26(12-19-29)40-46-34-6-2-4-8-36(34)53-40/h1-23H,(H,43,48)(H,44,49) |
InChI Key |
VSOWHDZRBONGPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)NC7=CC=C(C=C7)C8=NC9=CC=CC=C9O8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-methyl-4-{[(4-methyl-2-nitrophenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11537737.png)
![1,1'-Benzene-1,4-diylbis[3-(2,4,6-trimethylphenyl)urea]](/img/structure/B11537739.png)
![(1S,2R,3aR)-2-(2-chloro-6-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11537742.png)
![2-(2,4-dimethylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11537748.png)
![(4-tert-butylphenyl)[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11537753.png)

![2-(2,6-dimethylphenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11537782.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] biphenyl-3,4'-dicarboxylate](/img/structure/B11537785.png)
![2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11537788.png)
methanone](/img/structure/B11537796.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B11537806.png)
![N-(2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11537814.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B11537827.png)
![N-[2-({(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]furan-2-carboxamide](/img/structure/B11537838.png)
